molecular formula C7H7ClN4O2 B6608008 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride CAS No. 2866308-85-0

3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B6608008
CAS No.: 2866308-85-0
M. Wt: 214.61 g/mol
InChI Key: MARNJABHJGBIEI-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a chemical compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the following steps:

  • Condensation Reaction: The initial step involves the condensation of appropriate precursors, such as aminopyrazoles and oxoketene dithioacetals, in the presence of a catalyst like trifluoracetic acid.

  • Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the carboxylic acid group.

  • Acidification: The final step involves acidification to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the compound. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like iron and hydrogen gas are often used.

  • Substitution: Reagents such as thionyl chloride and acyl chlorides are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Various esters and amides

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer properties. Research indicates that modifications at the 5-carboxylic acid position can enhance the efficacy against various cancer cell lines. For instance, derivatives with specific substituents have exhibited selective cytotoxicity toward leukemia cells while sparing normal cells .
  • Antimicrobial Properties :
    • Compounds containing the pyrazolo[3,4-b]pyridine scaffold have demonstrated antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Research has indicated that certain derivatives can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases. The mechanism often involves modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Pharmacological Applications

  • Enzyme Inhibition :
    • The compound has been investigated as a potential inhibitor for various enzymes, including kinases involved in cancer progression. Specific derivatives have shown to inhibit the activity of these enzymes, which is crucial for tumor growth and survival .
  • Neurological Disorders :
    • There is emerging evidence supporting the use of pyrazolo[3,4-b]pyridine derivatives in treating neurological disorders such as Alzheimer's disease. These compounds may interact with neurotransmitter systems and exhibit neuroprotective effects .

Synthesis and Derivatives

The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves multi-step reactions starting from simpler pyrazole derivatives. The following table summarizes some synthetic approaches:

Synthetic Route Yield (%) Reaction Conditions
Hydrogenation of 5-nitro derivative89%Pd/C catalyst in ethanol/tetrahydrofuran for 15 hours
Condensation with carboxylic acidsVariedAcidic conditions, reflux for several hours
Cyclization from hydrazines and carbonylsHighSolvent-free or low-boiling solvents at elevated temperatures

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative was tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Case Study on Antimicrobial Efficacy :
    • A series of synthesized derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The most potent compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting a broad-spectrum antimicrobial effect .

Mechanism of Action

The mechanism by which 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in modulating biological processes.

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride

  • 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Uniqueness: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride stands out due to its amino group, which imparts unique chemical and biological properties compared to its methylated and unsubstituted counterparts

Biological Activity

3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.

  • Molecular Formula : C7H6N4O2
  • Molar Mass : 178.15 g/mol
  • CAS Number : 1713164-20-5
  • Density : 1.727 g/cm³ (predicted)
  • Boiling Point : 584.3 °C (predicted)
  • pKa : 11.13 (predicted) .

Antiviral Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. Notably, compounds related to 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have shown effectiveness against various viruses:

  • Anti-HSV-1 Activity : In a study evaluating several derivatives, a specific compound demonstrated the highest anti-HSV-1 activity with an effective concentration (EC50) that was significantly lower than other tested compounds .
  • Hepatitis A Virus (HAV) : Another derivative exhibited notable activity against HAV, achieving a reduction in viral titer at a concentration of 20 μg/10^5 cells .

Anticancer Potential

The pyrazolo[3,4-b]pyridine scaffold has been investigated for its anticancer properties. A recent study highlighted that certain derivatives could inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cancer progression . The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.

Anti-inflammatory Effects

Compounds within this class have also been reported to possess anti-inflammatory properties. They act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Substitution at C-5Enhances antiviral activity against HSV-1
Alkyl or aryl substitutionsModulates anticancer potency
Presence of amino groupsIncreases solubility and bioavailability

Study on Antiviral Efficacy

In a comparative analysis of several pyrazolo[3,4-b]pyridine derivatives, it was found that those with specific substitutions at the C-5 position exhibited superior antiviral efficacy against both HSV and HAV. The study employed Vero cells to assess the cytotoxicity and antiviral activity through plaque reduction assays .

Anticancer Research

Another significant study focused on the anticancer potential of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. The results indicated that certain modifications led to enhanced selectivity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.ClH/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5;/h1-2H,(H,12,13)(H3,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARNJABHJGBIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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